molecular formula C12H7N3O4 B5694860 1-(5-nitro-2-furoyl)-1H-benzimidazole CAS No. 297178-87-1

1-(5-nitro-2-furoyl)-1H-benzimidazole

Cat. No. B5694860
CAS RN: 297178-87-1
M. Wt: 257.20 g/mol
InChI Key: PEAGYYWBJBZYKU-UHFFFAOYSA-N
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Description

1-(5-nitro-2-furoyl)-1H-benzimidazole, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first synthesized in 1966 and has been widely studied for its potential therapeutic applications.

Mechanism of Action

1-(5-nitro-2-furoyl)-1H-benzimidazole exerts its antibacterial and antiprotozoal effects by inhibiting the activity of bacterial and protozoal enzymes involved in energy metabolism. Specifically, it inhibits the activity of nitroreductase enzymes, which are essential for the reduction of nitro compounds to their corresponding amino derivatives.
Biochemical and Physiological Effects:
1-(5-nitro-2-furoyl)-1H-benzimidazole has been shown to have a low toxicity profile and is generally well-tolerated in both animals and humans. It has been shown to have minimal effects on normal cellular processes, such as DNA synthesis and protein synthesis.

Advantages and Limitations for Lab Experiments

1-(5-nitro-2-furoyl)-1H-benzimidazole has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a broad spectrum of antibacterial and antiprotozoal activity. However, it does have some limitations, including its low solubility in water and its potential for non-specific effects on cellular processes.

Future Directions

There are several potential future directions for research on 1-(5-nitro-2-furoyl)-1H-benzimidazole. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use as an antiviral agent, as it has been shown to inhibit the replication of some viruses, such as hepatitis C virus. Additionally, further studies are needed to fully understand its mechanism of action and potential for use in combination therapies with other antibiotics and antiprotozoal agents.

Synthesis Methods

1-(5-nitro-2-furoyl)-1H-benzimidazole can be synthesized through a multistep process starting with the reaction of 5-nitrofurfural with o-phenylenediamine to form 5-nitro-2-furoic acid. This intermediate is then converted to 1-(5-nitro-2-furoyl)-1H-benzimidazole through a condensation reaction with 2-aminobenzimidazole.

Scientific Research Applications

1-(5-nitro-2-furoyl)-1H-benzimidazole has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, as well as some protozoa, such as Giardia lamblia.

properties

IUPAC Name

benzimidazol-1-yl-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-12(10-5-6-11(19-10)15(17)18)14-7-13-8-3-1-2-4-9(8)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAGYYWBJBZYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238279
Record name 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-1-yl(5-nitrofuran-2-yl)methanone

CAS RN

297178-87-1
Record name 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297178-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-1-yl(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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